8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride
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Overview
Description
8-Thia-1-azaspiro[4This compound is a spirocyclic derivative of thiaazabicyclo[4.4.0]decane and is known for its stability and reactivity.
Preparation Methods
The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride involves several steps. One common method includes the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions.
Scientific Research Applications
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel sulfur-containing spiro compounds and as a building block for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: Derivatives of this compound have been evaluated for their anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride can be compared with other similar spirocyclic compounds:
7,10-ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride: Known for its radioprotective properties.
1-thia-4-azaspiro[4.5]decan-3-one derivatives: Evaluated for antiviral properties.
Thiazolopyrimidine and 1,3,4-thiadiazole compounds: Studied for their anticancer activities. The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields of research.
Properties
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVDKKAPIKJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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